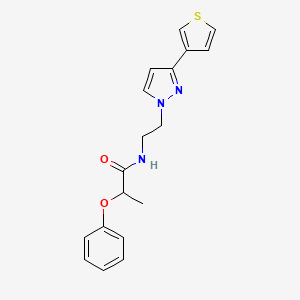
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that has piqued interest in various scientific research areas. Its unique structure, incorporating phenoxy, thiophene, and pyrazole moieties, imparts distinct chemical properties that make it valuable for numerous applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically begins with the preparation of intermediate compounds that introduce the phenoxy and thiophene groups. The synthetic route often involves:
Formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable diketone.
Introduction of the thiophene moiety via a cross-coupling reaction using thiophene boronic acid and a suitable aryl halide.
Coupling the intermediate product with phenol to form the phenoxy group through an etherification reaction.
Final amidation reaction to incorporate the propanamide group.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Temperature control: Maintaining optimal temperatures for each reaction step to avoid degradation of sensitive intermediates.
Catalysts: Using appropriate catalysts, such as palladium complexes for cross-coupling reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong conditions, leading to the formation of sulfoxide or N-oxide derivatives.
Reduction: Reduction reactions, such as hydrogenation, can target the carbonyl group in the propanamide moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions are derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is employed in a range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for developing new materials and compounds.
Biology: Explored for its potential as a ligand in biological assays due to its ability to interact with specific protein targets.
Medicine: Investigated for therapeutic potential in areas like anti-inflammatory and anticancer treatments, leveraging its unique structure for target specificity.
Industry: Utilized in the production of advanced materials with desired electronic and optical properties due to the presence of thiophene and pyrazole rings.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For example:
Molecular Targets: It may bind to specific active sites in enzymes, modulating their activity.
Pathways: This binding can influence signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
2-Phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique compared to similar compounds, such as:
2-phenoxyacetamide: Lacks the pyrazole and thiophene rings, making it less complex and with different chemical properties.
2-(thiophen-3-yl)-N-(2-phenoxyethyl)acetamide: Differs in the position and type of substituents on the pyrazole and thiophene rings, altering its reactivity and biological activity.
This uniqueness stems from the distinct arrangement of functional groups, allowing for specific interactions and applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJSYYXBGGYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














